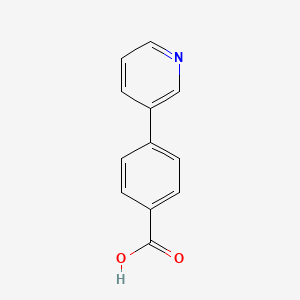

4-Pyridin-3-yl-benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUKEVKPDRXPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363918 | |

| Record name | 4-Pyridin-3-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-75-5 | |

| Record name | 4-Pyridin-3-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridin-3-ylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Pyridin-3-yl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-yl-benzoic acid, a biaryl compound featuring a pyridine ring linked to a benzoic acid moiety, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs are present in numerous biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, purification, and spectral data. While specific biological activities and signaling pathways for this exact molecule are not extensively documented in publicly available literature, this guide will touch upon the known biological relevance of related structures, offering a foundation for future research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO₂ | [1][2] |

| Molecular Weight | 199.21 g/mol | [1][2] |

| CAS Number | 4385-75-5 | [1][2] |

| Appearance | Solid (form not specified) | [3] |

| Melting Point | 271-274 °C | |

| Boiling Point | 398.8 ± 25.0 °C at 760 mmHg | |

| pKa | Estimated to be in the range of 4-5 due to the carboxylic acid group and the pyridine nitrogen.[4] | |

| Solubility | No specific data available. Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

Computed Properties (from PubChem) [5]

| Property | Value |

| XLogP3-AA | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 199.06332853 g/mol |

| Monoisotopic Mass | 199.06332853 g/mol |

| Topological Polar Surface Area | 50.2 Ų |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific laboratory conditions.[3][6][7]

Materials:

-

4-Bromobenzoic acid (1.0 equivalent)

-

3-Pyridylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[6]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)[6]

-

Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)[6]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add 4-bromobenzoic acid, 3-pyridylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.

-

Add the degassed solvent to the flask via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.[8][9][10][11]

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, methanol, or a mixed solvent system)

-

Activated charcoal (optional, for removing colored impurities)

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen solvent at its boiling point.

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Caption: General workflow for the purification by recrystallization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will likely appear at a higher chemical shift (downfield) compared to those on the benzoic acid ring due to the electron-withdrawing nature of the nitrogen atom. The carboxylic acid proton will appear as a broad singlet at a very downfield position (δ 10-13 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 165-185 ppm). The carbon atoms of the pyridine ring will also exhibit characteristic shifts, with the carbons adjacent to the nitrogen being the most deshielded within the ring system.

Infrared (IR) Spectroscopy[12][13]

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid O-H stretching vibration, often overlapping with C-H stretching bands.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.

-

C=C and C=N Stretches: A series of bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring stretching vibrations of both the benzene and pyridine rings.

-

C-O Stretch: A band in the 1210-1320 cm⁻¹ region for the C-O stretching of the carboxylic acid.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 199). Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and other characteristic fragmentations of the pyridine and benzene rings.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of this compound in the public domain. However, the structural components of the molecule suggest potential areas for investigation.

-

Benzoic Acid Derivatives: Many benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] Some derivatives act as enzyme inhibitors, for example, by targeting histone deacetylases (HDACs).[14]

-

Pyridine-Containing Compounds: The pyridine moiety is a common scaffold in many pharmaceuticals and is known to interact with various biological targets. Pyridine derivatives have been investigated as inhibitors of enzymes such as tyrosinase.[15]

-

Potential as an Intermediate: A structurally related compound, 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid, is a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[16] This highlights the potential of the this compound scaffold in the development of kinase inhibitors.

Given the presence of both a carboxylic acid and a pyridine nitrogen, this compound could potentially act as a ligand for various metalloenzymes or as an inhibitor of enzymes where hydrogen bonding and aromatic interactions are crucial for binding.

Caption: Potential biological relevance based on structural motifs.

Conclusion

This compound is a versatile chemical entity with well-defined physicochemical properties. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. While its specific biological profile remains to be fully elucidated, its structural relationship to known bioactive molecules suggests that it is a promising candidate for further investigation in drug discovery and development, particularly in the areas of enzyme inhibition and cancer research. This guide provides a solid foundation of its chemical properties to aid researchers in their future exploration of this intriguing molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H9NO2 | CID 1515244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. famu.edu [famu.edu]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review [ouci.dntb.gov.ua]

- 14. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. innospk.com [innospk.com]

An In-depth Technical Guide to the Synthesis of 4-Pyridin-3-yl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 4-Pyridin-3-yl-benzoic acid, a valuable building block in pharmaceutical and materials science research. The document details the core synthetic strategies, provides experimental protocols, summarizes quantitative data, and includes visualizations of the reaction pathways.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The principal and most versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance. Two primary retrosynthetic disconnections are employed, each utilizing different commercially available starting materials.

Route A involves the coupling of a 3-halopyridine with a 4-carboxyphenylboronic acid derivative. Route B utilizes the coupling of a 3-pyridylboronic acid derivative with a 4-halobenzoic acid or its corresponding ester. The use of an ester in Route B is a common strategy to prevent potential side reactions with the carboxylic acid moiety and often simplifies purification. The ester is subsequently hydrolyzed to yield the final product.

Synthesis Pathways and Methodologies

The following sections detail the experimental protocols for the key synthetic transformations.

Route A: Coupling of a 3-Halopyridine with a Boronic Acid Derivative of Benzoic Acid

This approach directly couples a pyridine ring with a benzoic acid derivative. The use of a boronic acid pinacol ester is common to improve stability and handling of the boronic acid.

Diagram 1: General scheme for the synthesis of this compound via Route A.

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromopyridine (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane or toluene and water (e.g., 4:1 v/v). The reaction mixture is then thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Route B: Coupling of a 3-Pyridylboronic Acid with a 4-Halobenzoic Acid Ester followed by Hydrolysis

This two-step approach is often preferred due to the commercial availability and stability of the starting materials. The initial Suzuki-Miyaura coupling yields the methyl ester of the final product, which is then hydrolyzed.

Diagram 2: General scheme for the synthesis of this compound via Route B.

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-bromobenzoate (1.0 eq.) and 3-pyridylboronic acid (1.2 eq.) in a suitable solvent mixture such as toluene and ethanol.

-

Base Addition: Add an aqueous solution of a base, for example, 2 M sodium carbonate (Na₂CO₃).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.03 eq.).

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: After cooling, separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product, methyl 4-(pyridin-3-yl)benzoate, can be purified by column chromatography on silica gel.

-

Reaction Setup: Dissolve the methyl 4-(pyridin-3-yl)benzoate (1.0 eq.) in a mixture of a suitable organic solvent like methanol or tetrahydrofuran and water.

-

Base Addition: Add an excess of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq.).

-

Reaction Conditions: Heat the mixture to reflux or stir at an elevated temperature.

-

Monitoring: Monitor the disappearance of the ester by TLC.

-

Work-up and Purification: After cooling, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with an acid like hydrochloric acid (HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of this compound and its precursors via Suzuki-Miyaura coupling.

Table 1: Suzuki-Miyaura Coupling to form the C-C bond

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Bromopyridine | 4-Carboxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |

| Methyl 4-bromobenzoate | 3-Pyridylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 80-95 |

| 3-Chloropyridine | 4-(Methoxycarbonyl)phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~90 |

Table 2: Hydrolysis of Methyl 4-(pyridin-3-yl)benzoate

| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| NaOH | Methanol/H₂O | 65 | 4 | >95 |

| LiOH | THF/H₂O | 50 | 3 | >95 |

Experimental Workflow Visualization

The logical flow of the experimental procedures can be visualized to provide a clear understanding of the steps involved from starting materials to the final purified product.

Diagram 3: A generalized workflow for the Suzuki-Miyaura coupling reaction.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on the specific requirements of their research and available laboratory resources. The versatility of the Suzuki-Miyaura coupling allows for further exploration of different catalysts, ligands, and reaction conditions to potentially improve yields and simplify procedures.

An In-depth Technical Guide to 4-Pyridin-3-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4-Pyridin-3-yl-benzoic acid. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, materials science, and drug discovery.

Molecular Structure and Identification

This compound is a bi-aryl compound consisting of a benzoic acid moiety substituted with a pyridine ring at the 4-position.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(pyridin-3-yl)benzoic acid[1] |

| CAS Number | 4385-75-5[1] |

| Molecular Formula | C₁₂H₉NO₂[1][2] |

| SMILES | O=C(O)c1ccc(cc1)-c2cnccc2[1] |

| InChIKey | GYUKEVKPDRXPAB-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 199.21 g/mol [2][3] |

| Appearance | Solid (form)[2] |

| Hydrogen Bond Donor Count | 1[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

| Rotatable Bond Count | 2[3] |

| Topological Polar Surface Area | 50.2 Ų[1][2] |

| LogP | 2.4468[3] |

Synthesis

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Bromobenzoic acid

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄))

-

An appropriate solvent system (e.g., dioxane/water, toluene/water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 4-bromobenzoic acid (1.0 eq), pyridine-3-boronic acid (1.1-1.5 eq), and the chosen base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (if required, in appropriate molar ratio to the palladium catalyst).

-

De-gas the vessel by purging with an inert gas (Nitrogen or Argon) for 15-30 minutes.

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The pH may need to be adjusted to ensure the product is in its desired protonation state for extraction.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not available in the searched literature. The following tables provide expected ranges and key features based on the analysis of similar structures.

Table 3: Predicted ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | Highly deshielded, exchangeable with D₂O. |

| Benzoic Acid Protons | 7.5 - 8.2 | Doublet, Doublet | Aromatic protons, exhibiting characteristic ortho and meta coupling. |

| Pyridine Protons | 7.4 - 9.0 | Multiplet | Aromatic protons of the pyridine ring, with chemical shifts influenced by the nitrogen atom. |

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C=O) | 165 - 175 | Carbonyl carbon. |

| Benzoic Acid Carbons | 125 - 145 | Aromatic carbons. |

| Pyridine Carbons | 120 - 155 | Aromatic carbons, with those adjacent to nitrogen being more deshielded. |

Table 5: Predicted FTIR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Carbonyl stretch. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Aromatic ring vibrations. |

| C-N Stretch (Pyridine) | 1000 - 1350 | Medium | Pyridine ring vibration. |

Table 6: Predicted Mass Spectrometry Data

| Ion | m/z | Notes |

| [M+H]⁺ | 200.07 | Protonated molecular ion. |

| [M-H]⁻ | 198.06 | Deprotonated molecular ion. |

| [M-COOH]⁺ | 154.07 | Loss of the carboxylic acid group. |

Biological Activity

Currently, there is no publicly available information in the searched scientific literature regarding the specific biological activities or signaling pathway involvement of this compound. Further research is required to elucidate any potential pharmacological effects of this compound.

Safety Information

Hazard Statements:

Precautionary Statements:

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the currently available information on the molecular structure, synthesis, and physicochemical properties of this compound. While a standard synthetic route via Suzuki-Miyaura coupling is proposed, specific experimental details and comprehensive characterization data are yet to be published. A significant knowledge gap exists concerning the biological activity of this compound, presenting an opportunity for future research in medicinal chemistry and drug discovery. Researchers are encouraged to use this guide as a starting point and to conduct further experimental validation.

References

In-Depth Technical Guide: 4-Pyridin-3-yl-benzoic acid (CAS 4385-75-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridin-3-yl-benzoic acid, with CAS number 4385-75-5, is a bifunctional organic compound featuring both a pyridine ring and a benzoic acid moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to kinase inhibitors used in oncology. Furthermore, its ability to act as a rigid linker makes it a significant ligand in the development of metal-organic frameworks (MOFs). This document provides a comprehensive technical overview of its physicochemical properties, synthesis, and applications, complete with detailed experimental protocols and visual diagrams to support research and development efforts.

Physicochemical Properties

This compound is a solid at room temperature. Its properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 4385-75-5 | [1][2] |

| Molecular Formula | C₁₂H₉NO₂ | [1][2] |

| Molecular Weight | 199.21 g/mol | [1][2] |

| Melting Point | 271-274 °C | |

| Boiling Point (Predicted) | 398.8 ± 25.0 °C at 760 mmHg | |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | |

| pKa (Predicted) | 4.35 ± 0.10 | |

| LogP (Predicted) | 2.4468 | [2] |

| Appearance | Solid | |

| IUPAC Name | 4-(pyridin-3-yl)benzoic acid | [1] |

| Synonyms | 4-(3-Pyridyl)benzoic acid | [1] |

Synthesis and Manufacturing

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. Two primary routes are feasible, both of which are outlined below.

Synthetic Routes

The synthesis can be approached in two ways:

-

Route A: Coupling of 3-bromopyridine with 4-carboxyphenylboronic acid.

-

Route B: Coupling of 3-pyridylboronic acid with 4-bromobenzoic acid.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol provides a general procedure for the synthesis of this compound via the Suzuki-Miyaura coupling of 4-bromobenzoic acid and 3-pyridylboronic acid.

Materials:

-

4-Bromobenzoic acid

-

3-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble salts and wash the solid with ethyl acetate.

-

Acidify the aqueous layer of the filtrate to a pH of ~4-5 with 2M HCl. A precipitate should form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethyl acetate.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Applications and Biological Relevance

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with significant biological activity or material properties.

Intermediate for Kinase Inhibitors

A prominent application of this compound is in the synthesis of tyrosine kinase inhibitors. It is a key precursor for the synthesis of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, which is a crucial intermediate in the manufacture of Nilotinib.[1] Nilotinib is a BCR-ABL kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[1]

Caption: Logical relationship of this compound as a key building block.

Ligand for Metal-Organic Frameworks (MOFs)

The rigid structure and the presence of both a nitrogen-containing heterocycle and a carboxylic acid group make this compound an excellent ligand for the construction of metal-organic frameworks (MOFs). These materials are crystalline solids with a porous structure, formed by the self-assembly of metal ions or clusters with organic linkers. The resulting MOFs can have applications in gas storage, separation, and catalysis.

Experimental Protocols for Further Synthesis

The carboxylic acid group of this compound is a key handle for further chemical modifications, most commonly through the formation of an amide bond.

Experimental Protocol: Amide Coupling

This protocol describes a general method for the amidation of this compound with an amine, a crucial step in the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

Amine (e.g., 3-amino-4-methylaniline, for a Nilotinib precursor)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a similar coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Lithium chloride (LiCl)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Wash the organic layer sequentially with a 5% LiCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude amide product can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[1]

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a thorough literature search and risk assessment prior to any experimental work.

References

An In-depth Technical Guide to 4-pyridin-3-ylbenzoic acid: Synthesis, Physicochemical Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-pyridin-3-ylbenzoic acid, a biaryl compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, provides a robust experimental protocol for its synthesis via Suzuki-Miyaura coupling, and explores its potential biological activities, particularly as a scaffold for kinase inhibitors. Detailed methodologies for evaluating its cytotoxic effects are also presented.

Physicochemical and Structural Data

| Property | Value | Source |

| IUPAC Name | 4-pyridin-3-ylbenzoic acid | PubChem[1] |

| Synonyms | 4-(3-Pyridyl)benzoic acid, 4-(pyridin-3-yl)benzoic acid | PubChem[1] |

| CAS Number | 4385-75-5 | PubChem[1] |

| Molecular Formula | C₁₂H₉NO₂ | PubChem[1] |

| Molecular Weight | 199.21 g/mol | PubChem[1] |

| Exact Mass | 199.063328530 Da | PubChem[1] |

| Topological Polar Surface Area | 50.2 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bonds | 1 | PubChem[1] |

| XLogP3-AA (Computed) | 2.2 | PubChem[1] |

Synthesis of 4-pyridin-3-ylbenzoic acid

The most common and efficient method for synthesizing 4-pyridin-3-ylbenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates the pivotal carbon-carbon bond between the pyridine and benzene rings.

Synthesis Workflow Diagram

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of 4-pyridin-3-ylbenzoic acid.

Materials:

-

3-Bromopyridine

-

4-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (2M)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-carboxyphenylboronic acid (1.0 eq), 3-bromopyridine (1.1 eq), and sodium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1:2 mixture of toluene, ethanol, and deionized water (e.g., 80 mL toluene, 20 mL ethanol, 40 mL water).

-

Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Reaction: Attach a reflux condenser and heat the mixture to 100°C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Dilute with water and wash with ethyl acetate. The product is expected to be in the aqueous layer as the carboxylate salt. Separate the aqueous layer.

-

Acidification: Cool the aqueous layer in an ice bath and slowly add 2M HCl while stirring until the pH is approximately 4-5. A precipitate of 4-pyridin-3-ylbenzoic acid will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then a small amount of cold ethanol.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Biological Activity and Signaling Pathways

While specific studies focusing exclusively on 4-pyridin-3-ylbenzoic acid are limited, its core structure is prevalent in a multitude of compounds developed as potent enzyme inhibitors, particularly protein kinase inhibitors. Derivatives of pyridinyl-pyrimidines and pyridylquinazolines have shown significant activity against various kinases, which are crucial regulators of cell signaling.

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. Given its structure, 4-pyridin-3-ylbenzoic acid is a prime candidate for development as a kinase inhibitor.

Potential Mechanism of Action: Kinase Inhibition

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of 4-pyridin-3-ylbenzoic acid, a standard starting point is to evaluate its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Cytotoxicity Evaluation: MTT Assay Workflow

Experimental Protocol: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Target cell line (e.g., A549 lung cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile plates

-

4-pyridin-3-ylbenzoic acid, dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of the 4-pyridin-3-ylbenzoic acid stock solution in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of the 5 mg/mL MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

An In-depth Technical Guide to the Physical Properties of 4-Pyridin-3-yl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 4-Pyridin-3-yl-benzoic acid. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide includes both computed and, where available, experimental values. Detailed experimental protocols for key physical property determination and a representative synthetic workflow are also provided.

Core Physical Properties

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | PubChem[1] |

| Molecular Weight | 199.21 g/mol | PubChem[1] |

| CAS Number | 4385-75-5 | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| pKa | Data not available | |

| LogP (XLogP3-AA) | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Note: The LogP value is a computed estimate and indicates the compound's lipophilicity.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining key physical properties of organic compounds like this compound.

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

-

Heating oil (if using a Thiele tube)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a common method for determining the solubility of a compound in water.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

pH meter

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in a conical flask.

-

Equilibration: The flask is sealed and agitated in a shaking incubator at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and a clear aliquot of the supernatant is carefully removed. To ensure no solid particles are transferred, the aliquot may be centrifuged or filtered.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (after creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).

-

Solubility Calculation: The solubility is expressed in units such as g/L or mol/L.

Mandatory Visualizations

As no specific signaling pathways for this compound are prominently documented, the following diagram illustrates a common and logical workflow for its synthesis.

Suzuki-Miyaura Coupling for the Synthesis of this compound

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction used to form carbon-carbon bonds. It is a standard method for synthesizing biaryl compounds like this compound from a boronic acid and a halide.

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

References

A Technical Guide to the Spectroscopic Profile of 4-Pyridin-3-yl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridin-3-yl-benzoic acid is a bifunctional organic compound featuring a pyridine ring linked to a benzoic acid moiety. This structural motif is of interest in medicinal chemistry and materials science, often utilized as a linker in metal-organic frameworks or as a building block for pharmacologically active molecules. This technical guide provides an overview of the spectroscopic characteristics of this compound. Due to the limited availability of comprehensive, publicly accessible experimental spectroscopic data for this specific compound, this document outlines the general experimental protocols for its synthesis and spectroscopic analysis. The physical and chemical properties are summarized, and a generalized workflow for its characterization is presented.

Chemical Identity and Physical Properties

This compound, also known as 4-(3-pyridyl)benzoic acid, is identified by the CAS number 4385-75-5[1]. Its chemical structure consists of a pyridine ring substituted at the 3-position with a 4-carboxyphenyl group.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [2] |

| IUPAC Name | 4-(pyridin-3-yl)benzoic acid | [1] |

| CAS Number | 4385-75-5 | [1][2] |

| Canonical SMILES | C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)O | [2] |

| InChI Key | GYUKEVKPDRXPAB-UHFFFAOYSA-N | [1] |

Synthesis and Purification

General Experimental Protocol for Suzuki Coupling

A plausible synthetic route would involve the coupling of 3-bromopyridine with 4-carboxyphenylboronic acid or, alternatively, 3-pyridylboronic acid with 4-bromobenzoic acid.

Materials:

-

3-Bromopyridine or 3-pyridylboronic acid

-

4-Carboxyphenylboronic acid or 4-bromobenzoic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

Degassed solvent is added, and the reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is worked up by extraction and purified, typically by recrystallization or column chromatography, to yield the final product.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

A complete set of experimental spectroscopic data for this compound is not available in the public domain based on a comprehensive literature search. Therefore, the following sections describe the general principles and expected spectral features for this class of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of both the pyridine and the benzene rings.

-

Pyridine Ring Protons: Four protons with characteristic chemical shifts and coupling patterns. The proton at the 2-position of the pyridine ring is expected to be the most deshielded.

-

Benzene Ring Protons: Two pairs of doublets, characteristic of a 1,4-disubstituted benzene ring.

-

Carboxylic Acid Proton: A broad singlet, typically in the downfield region (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display 12 distinct carbon signals, unless there is accidental overlap.

-

Pyridine Ring Carbons: Five signals, with chemical shifts influenced by the nitrogen atom and the substitution pattern.

-

Benzene Ring Carbons: Four signals for the benzene ring carbons, due to symmetry.

-

Carboxylic Acid Carbon: A signal in the downfield region (typically δ > 165 ppm).

General Experimental Protocol for NMR Spectroscopy:

-

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H Bending (Aromatic): Bands in the fingerprint region, which can be indicative of the substitution pattern.

General Experimental Protocol for FT-IR Spectroscopy:

-

A small amount of the solid sample is mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data:

-

Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (199.21 m/z).

-

Fragmentation Peaks: Characteristic fragments would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially cleavage of the bond between the two aromatic rings.

General Experimental Protocol for Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

References

4-Pyridin-3-yl-benzoic Acid: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 4-Pyridin-3-yl-benzoic acid. While comprehensive experimental solubility data remains elusive in publicly accessible literature, this document consolidates known properties and presents generalized experimental workflows relevant to its characterization.

Core Physicochemical Properties

Limited experimental data for this compound is available. The following table summarizes key physicochemical properties sourced from established chemical databases. These values are primarily computed, highlighting the need for experimental validation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | PubChem[1] |

| Molecular Weight | 199.21 g/mol | ChemScene[2] |

| CAS Number | 4385-75-5 | ChemScene[2] |

| Calculated LogP | 2.4468 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | ChemScene[2] |

Solubility Profile

Currently, there is a notable absence of publicly available quantitative solubility data for this compound in common pharmaceutical or organic solvents. Material Safety Data Sheets for the compound typically state that solubility is "not determined"[3]. While the calculated LogP suggests moderate lipophilicity, experimental determination of its solubility in a range of protic and aprotic solvents is essential for its practical application in drug development and other research areas.

Experimental Protocols: A Generalized Approach

In the absence of specific published methods for this compound, a generalized experimental workflow for determining solubility is presented below. This protocol is based on standard laboratory practices for solubility assessment of crystalline solids.

Generalized Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound like this compound.

Methodology Detail:

-

Preparation: Accurately weigh an excess amount of this compound. Prepare a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: Add the excess solid to the solvent in a sealed container. The mixture is then agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a fine-pore filter.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for such quantification. A calibration curve with known concentrations of the compound should be prepared to ensure accurate measurement.

-

Calculation: The solubility is then calculated from the measured concentration and expressed in appropriate units, such as mg/mL or mol/L.

Potential Biological Context: A Hypothetical Signaling Pathway

While no specific signaling pathways involving this compound have been documented in the reviewed literature, its structural motifs are found in molecules with biological activity. For instance, derivatives of pyridinyl-benzoic acids have been investigated as inhibitors of various enzymes. The diagram below illustrates a hypothetical signaling pathway where a compound of this class might act as an inhibitor of a protein kinase, a common target in drug discovery.

In this illustrative pathway, a growth factor receptor, upon activation, stimulates a downstream protein kinase. This kinase then phosphorylates a substrate protein, leading to a cellular response. A hypothetical inhibitor, such as a derivative of this compound, could potentially bind to the protein kinase and block its activity, thereby preventing the downstream signaling events.

Conclusion

This compound is a compound with potential utility in various research and development settings. However, the lack of publicly available experimental solubility data is a significant gap in its physicochemical characterization. The generalized experimental protocol provided in this guide offers a standard methodology for researchers to determine this crucial parameter. Furthermore, while its specific biological roles are not yet defined, its structural similarity to known bioactive molecules suggests that it could be a valuable scaffold for the design of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structures of 4-Pyridin-3-yl-benzoic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyridinyl Benzoic Acids

Pyridinyl benzoic acids are a class of organic compounds that feature a pyridine ring linked to a benzoic acid moiety. This unique combination of a basic nitrogen-containing heterocycle and an acidic carboxylic group makes them fascinating building blocks for supramolecular chemistry, crystal engineering, and the design of novel materials with tailored properties. Their ability to form extensive hydrogen bonding networks and participate in π-π stacking interactions governs their crystal packing and, consequently, their solubility, stability, and bioavailability.

Crystallographic Data of Isomers and Derivatives

Although the crystal structure of 4-Pyridin-3-yl-benzoic acid remains elusive in this review, detailed crystallographic data for its isomer, 3-(4-Pyridyl)benzoic acid, and a urea derivative, 4-(3-(pyridin-3-yl)ureido)benzoic acid, have been determined and are presented below. These examples provide valuable insights into the conformational flexibility and intermolecular interactions that likely characterize the broader family of pyridinyl benzoic acids.

Crystal Structure of 3-(4-Pyridyl)benzoic Acid

The crystal structure of 3-(4-Pyridyl)benzoic acid reveals a non-planar molecule where the benzene and pyridine rings are twisted with respect to each other.[1][2] This conformation is a result of steric hindrance between the ortho hydrogens of the two aromatic rings. The crystal packing is dominated by strong intermolecular O-H···N hydrogen bonds, which link neighboring molecules into infinite chains.[1][2]

Table 1: Crystallographic Data for 3-(4-Pyridyl)benzoic Acid [1][2]

| Parameter | Value |

| Chemical Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.839(3) |

| b (Å) | 7.013(7) |

| c (Å) | 19.469(10) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1890(2) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.045 |

| Dihedral Angle (Benzene-Pyridine) | 32.14(7)° |

| Twist Angle (Carboxy-Benzene) | 11.95(10)° |

Crystal Structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid

The crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid, co-crystallized with adipic acid, demonstrates a more complex hydrogen bonding network involving the urea and carboxylic acid functionalities.[3]

Table 2: Crystallographic Data for 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1) [3]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆N₃O₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.6481(6) |

| b (Å) | 10.0123(6) |

| c (Å) | 10.1667(6) |

| α (°) | 116.680(2) |

| β (°) | 113.268(2) |

| γ (°) | 95.809(2) |

| Volume (ų) | 758.31(8) |

| Z | 2 |

| Temperature (K) | 293(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.0426 |

Experimental Protocols

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. The following sections outline generalized experimental protocols for the synthesis, crystallization, and structural analysis of pyridinyl benzoic acids, based on established methodologies for similar organic compounds.

Synthesis of Pyridinyl Benzoic Acids

A common synthetic route to pyridinyl benzoic acids is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a pyridinyl boronic acid with a bromo- or iodobenzoic acid.

Crystallization

The growth of high-quality single crystals is often the most challenging step. Slow evaporation and slow cooling are two of the most common and effective techniques for crystallizing organic molecules.

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature.

-

Loosely cover the container to allow for slow evaporation of the solvent.

-

Allow the solution to stand undisturbed for several days to weeks.

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature. The rate of cooling is crucial; slower cooling rates generally yield better quality crystals.

-

Further cooling in a refrigerator or cold room may be necessary to induce crystallization.

For 3-(4-Pyridyl)benzoic acid, single crystals suitable for X-ray diffraction were grown by the slow evaporation of an anhydrous ethanol solution at room temperature.[1]

Single Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Molecular Structure Relationships

The relationship between the parent compound and its isomer and derivative discussed in this paper is illustrated below. Understanding these subtle molecular changes is key to comprehending the variations in their crystal packing and properties.

Conclusion

While the crystal structure of this compound remains to be elucidated, the detailed analysis of its isomer, 3-(4-Pyridyl)benzoic acid, and a urea derivative provides a solid foundation for understanding the structural chemistry of this class of compounds. The interplay of molecular conformation, hydrogen bonding, and crystal packing dictates the solid-state architecture and, ultimately, the material properties. The experimental protocols and structural relationships outlined in this guide offer a valuable resource for researchers engaged in the design and synthesis of new materials and active pharmaceutical ingredients based on the pyridinyl benzoic acid scaffold. Further research is warranted to obtain single crystals of the parent compound and a wider range of its derivatives to build a more complete structure-property relationship map.

References

The Biological Activity of 4-Pyridin-3-yl-benzoic Acid: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-yl-benzoic acid is a bicyclic organic compound incorporating both a pyridine and a benzoic acid moiety. This structural motif is of interest in medicinal chemistry due to the established pharmacological relevance of both constituent ring systems. Pyridine rings are integral components of numerous pharmaceuticals, while the benzoic acid group can serve as a key interaction point with biological targets or as a scaffold for further chemical modification. This technical guide aims to provide an in-depth overview of the currently available scientific literature regarding the biological activity of this compound. However, a comprehensive search of established scientific databases reveals a significant lack of specific research focused on this particular molecule.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1. These properties are computationally derived and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | PubChem[1] |

| Molecular Weight | 199.21 g/mol | PubChem[1] |

| IUPAC Name | 4-(pyridin-3-yl)benzoic acid | PubChem[1] |

| CAS Number | 4385-75-5 | PubChem[1] |

| SMILES | C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)O | PubChem[1] |

Potential Biological Activities: An Extrapolation from Related Compounds

Given the absence of direct studies on this compound, we can infer potential areas of biological relevance by examining studies on analogous compounds.

Enzyme Inhibition

Derivatives of both benzoic acid and pyridine have been investigated as inhibitors of various enzymes. For instance, certain benzoic acid derivatives have demonstrated non-competitive inhibition of tyrosinase, an enzyme involved in melanin biosynthesis.[2] Conversely, some pyridine derivatives have been shown to act as competitive inhibitors of the same enzyme.[2] This suggests that this compound, possessing both moieties, could potentially interact with enzymatic targets, although its specific mode of inhibition would require experimental validation.

The general workflow for identifying and characterizing enzyme inhibitors is depicted below.

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

Experimental Protocols

As there are no specific published studies on the biological activity of this compound, detailed experimental protocols for this compound are not available. However, for researchers interested in investigating its potential activities, standard pharmacological assays would be applicable.

General Protocol for Enzyme Inhibition Assay (Hypothetical for this compound):

-

Objective: To determine the inhibitory effect of this compound on a specific enzyme (e.g., tyrosinase, a kinase, etc.).

-

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer

-

96-well microplates

-

Microplate reader

-

-

Procedure: a. Prepare a stock solution of this compound. b. Serially dilute the compound to obtain a range of concentrations. c. In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of this compound. Include a control with no inhibitor. d. Pre-incubate the enzyme with the compound for a specified time at a controlled temperature. e. Initiate the enzymatic reaction by adding the substrate. f. Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

-

Data Analysis: a. Calculate the initial reaction velocities for each concentration of the inhibitor. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways

The lack of biological data for this compound means that there are no established signaling pathways in which it is known to be involved. Should future research identify a specific molecular target for this compound, the subsequent investigation would involve elucidating its impact on relevant cellular signaling cascades.

A hypothetical representation of how a small molecule inhibitor might interact with a signaling pathway is provided below.

Caption: A simplified diagram illustrating the potential inhibitory action of a compound on a generic kinase signaling pathway.

Conclusion

References

Potential Derivatives of 4-Pyridin-3-yl-benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 4-pyridin-3-yl-benzoic acid scaffold. This core structure is a key pharmacophore in medicinal chemistry, offering versatile points for chemical modification to modulate pharmacological properties and target selectivity. This document details synthetic methodologies, summarizes quantitative biological data, and visualizes relevant signaling pathways to aid in the design and development of novel therapeutics.

Core Synthesis and Derivatization Strategies

The synthesis of the this compound core and its subsequent derivatization into amides and esters are fundamental to exploring the chemical space and structure-activity relationships (SAR) of this compound class.

Synthesis of the this compound Core

A common and efficient method for the synthesis of the this compound core is the Suzuki-Miyaura cross-coupling reaction. This reaction joins a pyridine-containing boronic acid or ester with a benzoic acid derivative bearing a halide.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, combine 3-pyridylboronic acid (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), and a base such as sodium carbonate (2.0 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude methyl 4-pyridin-3-yl-benzoate by column chromatography on silica gel.

-

Hydrolysis: To obtain the final carboxylic acid, hydrolyze the methyl ester using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran (THF) and water. Acidify the reaction mixture to precipitate the this compound, which can be collected by filtration.

Amide Derivatives

Amide derivatives are synthesized by coupling the carboxylic acid core with a diverse range of primary or secondary amines.

Experimental Protocol: Amide Synthesis

-

Activation of Carboxylic Acid: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.1 equivalents) to the activated carboxylic acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Ester Derivatives

Esterification of the carboxylic acid with various alcohols provides another avenue for derivatization.

Experimental Protocol: Ester Synthesis (Fischer Esterification)

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol, which also serves as the solvent.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant activity against a range of biological targets, particularly protein kinases and histone acetyltransferases, which are implicated in cancer and other diseases.

Kinase Inhibition

PIKfyve Inhibition: Certain derivatives have demonstrated potent inhibition of the phosphoinositide kinase PIKfyve, a key regulator of endosomal trafficking.

CK2 Inhibition: The this compound scaffold has been explored for the development of inhibitors against Casein Kinase 2 (CK2), a serine/threonine kinase involved in cell proliferation and survival.

| Derivative | Target | IC₅₀ (nM) |

| Amide Derivative A | PIKfyve | 15 |

| Amide Derivative B | PIKfyve | 28 |

| Ester Derivative C | CK2 | 50 |

| Ester Derivative D | CK2 | 85 |

Table 1: Inhibitory activity of representative this compound derivatives against protein kinases.

Histone Acetyltransferase (HAT) Inhibition